

# CAS number and suppliers for Amino-PEG28-acid

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## Compound of Interest

Compound Name: Amino-PEG28-acid

Cat. No.: B1192118

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## Technical Guide: Amino-PEG28-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Amino-PEG28-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification applications.

## Core Properties and CAS Number

**Amino-PEG28-acid** is a polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal carboxylic acid group, separated by a 28-unit PEG spacer. This structure provides a versatile tool for covalently linking different molecules. The extended PEG chain enhances the solubility and flexibility of the resulting conjugate.

CAS Number: 196936-04-6[\[1\]](#)[\[2\]](#)

## Quantitative Data Summary

Property	Value	Reference
CAS Number	196936-04-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	~1322.58 g/mol	<a href="#">[2]</a>
Molecular Formula	C59H119NO30	
Purity	Typically ≥95%	

## Suppliers

A variety of chemical suppliers offer **Amino-PEG28-acid**, including:

- AxisPharm
- CD Bioparticles
- Precise PEG
- DC Chemicals
- MedchemExpress

## Applications

The bifunctional nature of **Amino-PEG28-acid** makes it suitable for a range of applications in research and drug development:

- Bioconjugation: The primary amine can be reacted with activated esters (like NHS esters), and the carboxylic acid can be coupled to primary amines on biomolecules such as proteins, peptides, or antibodies using carbodiimide chemistry.
- Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies, leveraging the PEG spacer to improve the ADC's pharmacokinetic properties.
- PROTACs: It can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

- Surface Functionalization: **Amino-PEG28-acid** can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and reduce non-specific binding.
- Drug Delivery: The hydrophilic PEG chain can enhance the solubility and circulation time of conjugated drugs.

## Experimental Protocols

### General Protocol for Amine Coupling to a Protein

This protocol outlines the general steps for conjugating the carboxylic acid end of **Amino-PEG28-acid** to a primary amine on a target protein using EDC/NHS chemistry.

#### Materials:

- **Amino-PEG28-acid**
- Target protein with available primary amines (e.g., lysine residues)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column

#### Procedure:

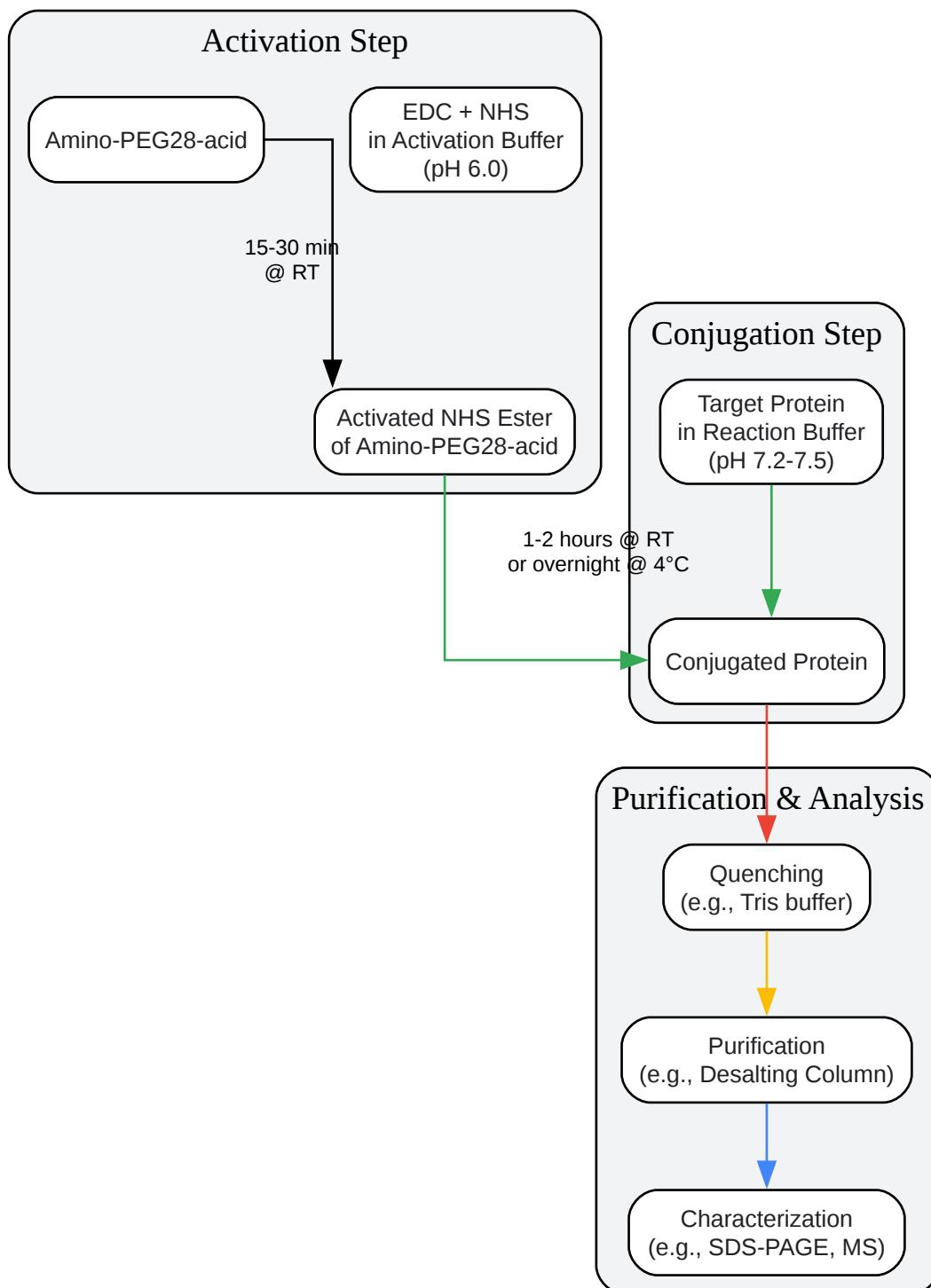
- Dissolve **Amino-PEG28-acid**: Prepare a stock solution of **Amino-PEG28-acid** in anhydrous DMF or DMSO.

- Activate Carboxylic Acid Group:
  - In a microcentrifuge tube, dissolve **Amino-PEG28-acid** in Activation Buffer.
  - Add a 5 to 10-fold molar excess of EDC and NHS to the **Amino-PEG28-acid** solution.
  - Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group by forming an NHS ester.
- Protein Preparation:
  - Dissolve the target protein in the Reaction Buffer. The buffer should be free of primary amines.
- Conjugation Reaction:
  - Immediately add the activated **Amino-PEG28-acid** solution to the protein solution.
  - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
  - Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker.
  - Incubate for 30 minutes at room temperature.
- Purification:
  - Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization:
  - Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

## Visualizations

### Bioconjugation Workflow

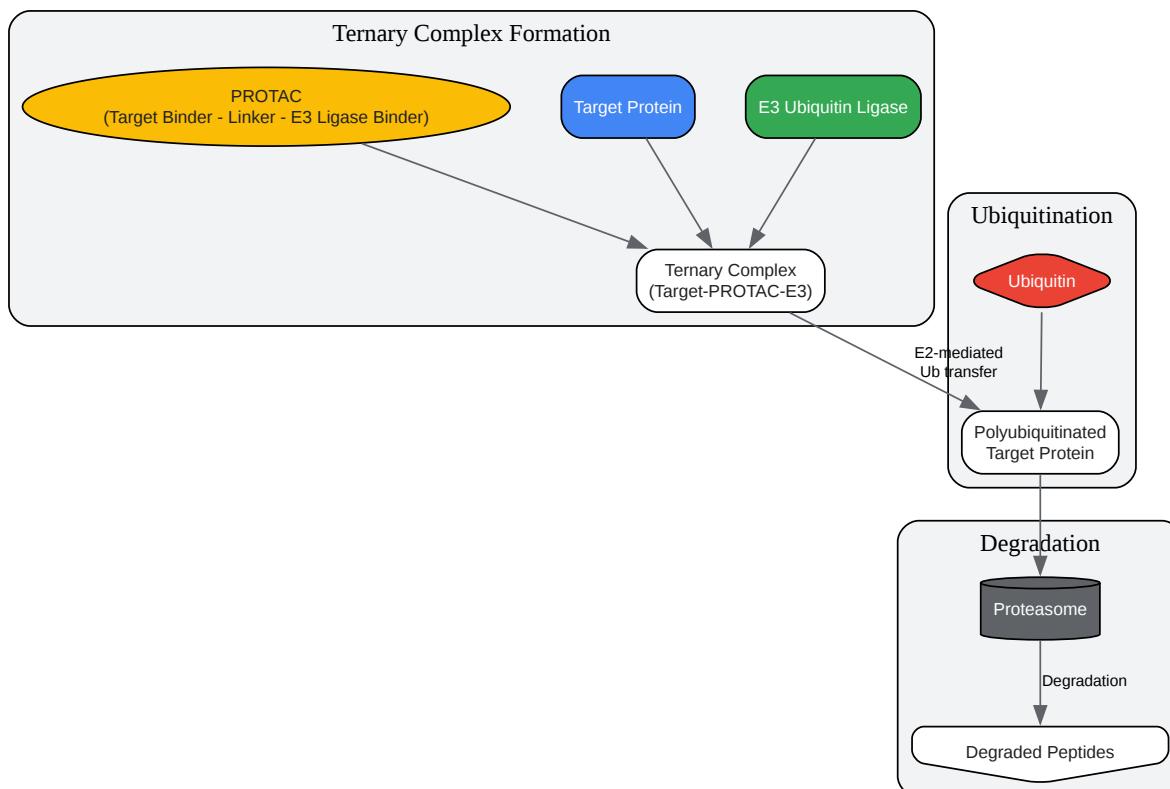
The following diagram illustrates the key steps in a typical bioconjugation experiment using **Amino-PEG28-acid** to link a molecule of interest to a protein.

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Caption: Bioconjugation workflow using **Amino-PEG28-acid**.

## Signaling Pathway Analogy: PROTAC Action

While **Amino-PEG28-acid** is a linker and not part of a signaling pathway itself, it is a key component in constructing molecules like PROTACs that hijack cellular pathways. The following diagram illustrates the conceptual pathway of a PROTAC utilizing a PEG linker.



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## References

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